

Spectroscopic Profile of Ethyl 6-hydroxynicotinate: A Technical Guide

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Compound of Interest

Compound Name: Ethyl 6-hydroxynicotinate

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This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 6-hydroxynicotinate**, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the compound, alongside standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for **Ethyl 6-hydroxynicotinate**. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ^1H NMR Spectral Data for Ethyl 6-hydroxynicotinate

Solvent: CDCl_3 , Reference: TMS (0.00 ppm)

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~1.35	Triplet	3H	-CH ₃ (Ethyl)
~4.30	Quartet	2H	-CH ₂ - (Ethyl)
~6.50	Doublet	1H	H-5
~7.80	Doublet of Doublets	1H	H-4
~8.30	Doublet	1H	H-2
~11.0-12.0	Broad Singlet	1H	-OH

Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 6-hydroxynicotinate

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

Chemical Shift (δ , ppm)	Carbon Atom Assignment
~14.5	-CH ₃ (Ethyl)
~61.0	-CH ₂ - (Ethyl)
~110.0	C-5
~120.0	C-3
~140.0	C-4
~145.0	C-2
~165.0	C-6
~170.0	C=O (Ester)

Table 3: Predicted IR Absorption Data for Ethyl 6-hydroxynicotinate

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3200-2800	Broad	O-H Stretch (Hydrogen-bonded)
~3100-3000	Medium	C-H Stretch (Aromatic)
~2980-2850	Medium	C-H Stretch (Aliphatic)
~1720	Strong	C=O Stretch (Ester)
~1600, ~1480	Medium-Strong	C=C Stretch (Aromatic Ring)
~1250	Strong	C-O Stretch (Ester)

Table 4: Predicted Mass Spectrometry Data for Ethyl 6-hydroxynicotinate

m/z	Relative Intensity (%)	Proposed Fragment
167	High	[M] ⁺ (Molecular Ion)
139	Medium	[M - C ₂ H ₄] ⁺
122	High	[M - OC ₂ H ₅] ⁺
94	Medium	[M - COOC ₂ H ₅] ⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **Ethyl 6-hydroxynicotinate** in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

- **^1H NMR Acquisition:**
 - Acquire the spectrum at room temperature.
 - Use a spectral width of approximately 16 ppm.
 - Set the number of scans to 16 or 32 for adequate signal-to-noise ratio.
 - Apply a relaxation delay of 1-2 seconds.
- **^{13}C NMR Acquisition:**
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - Use a spectral width of approximately 220 ppm.
 - A higher number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ^{13}C .
 - Employ a relaxation delay of 2-5 seconds.
- **Data Processing:** Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal (0.00 ppm for ^1H) or the residual solvent peak (77.16 ppm for CDCl_3 in ^{13}C).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16 or 32 scans to improve the signal-to-noise ratio.

- Acquire a background spectrum of the clean, empty ATR crystal prior to sample analysis.
- Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an Electron Ionization (EI) source.
- Data Acquisition:
 - Introduce the sample into the ion source via a direct insertion probe or through a gas chromatograph (GC-MS).
 - Use a standard electron energy of 70 eV for ionization.
 - Scan a mass range of m/z 40-400.
- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments. The molecular weight of **Ethyl 6-hydroxynicotinate** is 167.16 g/mol, which should correspond to the molecular ion peak $[M]^+$.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **Ethyl 6-hydroxynicotinate**.

Caption: General workflow for spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of Ethyl 6-hydroxynicotinate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b101549#spectroscopic-data-for-ethyl-6-hydroxynicotinate-nmr-ir-mass-spec\]](https://www.benchchem.com/product/b101549#spectroscopic-data-for-ethyl-6-hydroxynicotinate-nmr-ir-mass-spec)

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